2-Bromo-4-tert-butyl-1-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a well-established area of organic chemistry. For instance, the bromination of 1,4-di-tert-butylbenzene using bromine and iron as a catalyst yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that a similar approach could be used to synthesize 2-Bromo-4-tert-butyl-1-chlorobenzene by selectively brominating the appropriate tert-butyl chlorobenzene precursor.
Molecular Structure Analysis
The molecular structure of chlorobenzene and bromobenzene has been studied using NMR spectroscopy in a liquid crystalline phase . The structure of the phenyl ring in these molecules is found to be similar, which implies that the phenyl ring structure of 2-Bromo-4-tert-butyl-1-chlorobenzene would likely resemble these compounds. Additionally, computational studies on related molecules such as 2-bromo-1,4-dichlorobenzene have provided detailed insights into molecular geometry and electronic density .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives can be complex, as demonstrated by the synthesis of various brominated products from 1,4-di-tert-butylbenzene . The presence of tert-butyl groups can influence the reactivity and selectivity of bromination reactions. Moreover, the reaction of brominated benzene derivatives with butyllithium can lead to intramolecular cyclization, forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic and computational studies. For example, the vibrational spectra of 1-bromo-4-chlorobenzene have been recorded and analyzed, providing information on IR intensities and Raman activities . Computational methods such as DFT have been used to calculate properties like NLO, quantum chemical descriptors, and hyperpolarizability for 2-bromo-1,4-dichlorobenzene . These studies indicate that 2-Bromo-4-tert-butyl-1-chlorobenzene would likely exhibit similar properties, such as distinct IR and Raman spectra, and could be analyzed using similar computational techniques to predict its reactivity and stability.
Scientific Research Applications
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General Use
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Related Compound: 2-Bromo-4,6-di-tert-butylphenol
- Application Summary : This compound is used as a pharmaceutical intermediate . When treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
- Methods of Application : The compound is treated with potassium ferricyanide in benzene .
- Results or Outcomes : The reaction yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran and a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
Safety And Hazards
The compound has a GHS07, GHS08 safety classification . The hazard statements include H302, H360, H362, H413 . The precautionary statements include P501, P263, P273, P260, P270, P202, P201, P264, P280, P308+P313, P301+P312+P330, P405 .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Bromo-4-tert-butyl-1-chlorobenzene .
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-chlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPAAERDSQBWMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486989 | |
Record name | 3-Bromo-4-chloro-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1-chlorobenzene | |
CAS RN |
61024-95-1 | |
Record name | 2-Bromo-1-chloro-4-(1,1-dimethylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61024-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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